molecular formula C20H34O2S B11524549 2-(Dodecylsulfinyl)-1-phenylethanol

2-(Dodecylsulfinyl)-1-phenylethanol

Cat. No.: B11524549
M. Wt: 338.5 g/mol
InChI Key: JGFMVVKNYQLJOQ-UHFFFAOYSA-N
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Description

2-(Dodecylsulfinyl)-1-phenylethanol is an organic compound characterized by a dodecylsulfinyl group attached to a phenylethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dodecylsulfinyl)-1-phenylethanol typically involves the reaction of dodecylsulfinyl chloride with 1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Dodecylsulfinyl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products:

    Oxidation: 2-(Dodecylsulfonyl)-1-phenylethanol.

    Reduction: 2-(Dodecylthio)-1-phenylethanol.

    Substitution: Esters or ethers of this compound.

Scientific Research Applications

2-(Dodecylsulfinyl)-1-phenylethanol has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfinyl)-1-phenylethanol involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The sulfinyl group may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

    2-(Dodecylthio)-1-phenylethanol: Similar structure but with a sulfide group instead of a sulfinyl group.

    2-(Dodecylsulfonyl)-1-phenylethanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Comparison: 2-(Dodecylsulfinyl)-1-phenylethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfonyl analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations.

Properties

Molecular Formula

C20H34O2S

Molecular Weight

338.5 g/mol

IUPAC Name

2-dodecylsulfinyl-1-phenylethanol

InChI

InChI=1S/C20H34O2S/c1-2-3-4-5-6-7-8-9-10-14-17-23(22)18-20(21)19-15-12-11-13-16-19/h11-13,15-16,20-21H,2-10,14,17-18H2,1H3

InChI Key

JGFMVVKNYQLJOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

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